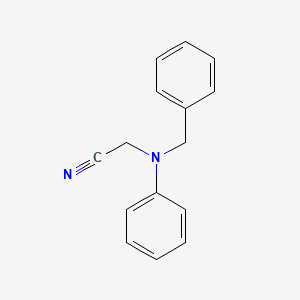

(Benzylphenylamino)acetonitrile

Description

Overview of Aminonitriles in Organic Synthesis

Aminonitriles are a class of organic compounds characterized by the presence of both an amino group and a nitrile group. The most common type, α-aminonitriles, has these two functional groups attached to the same carbon atom. Their discovery is credited to Adolph Strecker in 1850, who first synthesized them through a one-pot, three-component reaction involving an aldehyde, ammonia (B1221849), and hydrogen cyanide—a method now famously known as the Strecker reaction. researchgate.netmdpi.com

Due to their dual functionality, α-aminonitriles are exceptionally versatile and valuable building blocks in organic synthesis. researchgate.net The nitrile group can be hydrolyzed to form carboxylic acids or reduced to amines, while the amino group can undergo various modifications. This reactivity makes them key precursors in the synthesis of amino acids, nitrogen-containing heterocycles, and a wide array of natural products. researchgate.netmdpi.com The field has evolved significantly, with modern research focusing on developing sustainable and enantioselective methods for their preparation. researchgate.netmdpi.com

Strategic Importance of (Benzylphenylamino)acetonitrile as a Synthetic Intermediate

This compound holds strategic importance as a versatile intermediate, primarily due to its utility as a building block in synthesizing more complex molecules. lookchem.com It is employed in the production of a variety of organic compounds across several industries.

Pharmaceuticals: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), contributing to the development of new drugs. lookchem.com

Agrochemicals: The compound is used in the synthesis of new and effective agrochemical products. lookchem.com

Dyes and Pigments: It acts as an intermediate in the manufacturing of dyes and pigments, enabling the creation of a diverse palette of colors. lookchem.com

Its role as a versatile building block in research and development, particularly in organic and chemical synthesis, facilitates the creation of novel compounds and materials for a multitude of applications. lookchem.com

Historical Development and Evolution of Research on this compound

The historical development of this compound is intrinsically linked to the broader history of aminonitrile chemistry, which began with the Strecker synthesis in 1850. researchgate.net Following the discovery of this fundamental reaction, research expanded to include a wide variety of aldehydes, ketones, and amines, leading to a vast library of aminonitrile compounds.

While a specific timeline for the first synthesis of this compound is not prominently detailed in seminal literature, its creation follows the well-established principles of the Strecker reaction or related nucleophilic substitution pathways. Research into N-substituted aminonitriles gained traction as chemists sought to create more complex amino acid derivatives and other nitrogen-containing compounds. The evolution of research has been driven by the quest for milder reaction conditions, higher yields, and stereochemical control, moving from classical methods to advanced organocatalytic and metal-catalyzed syntheses. mdpi.com

Scope and Objectives of Current Academic Research on this compound

Current academic research involving aminonitriles, including structures like this compound, is multifaceted. A significant area of investigation is their potential as pharmacologically active agents themselves, beyond their role as intermediates. researchgate.net Studies have explored the antimicrobial and anticancer activities of various aminonitrile derivatives. researchgate.net

Another fascinating research avenue is the role of aminonitriles in prebiotic chemistry and the origin of life. Scientists are investigating how aminonitrile precursors, under the influence of factors like circularly polarized light, could have led to the homochirality of amino acids observed in nature. acs.org

For this compound specifically, research continues to focus on its application as a synthetic tool. The objectives include leveraging its structure to develop efficient pathways to novel heterocyclic compounds and other complex molecular architectures for materials science and medicinal chemistry. lookchem.com The development of greener and more atom-efficient synthetic routes utilizing such intermediates remains a perpetual goal in academic and industrial research. researchgate.net

Data and Properties of this compound

The fundamental properties of this compound are summarized below, based on computed data from chemical databases.

| Property | Value | Source |

| IUPAC Name | 2-(N-benzylanilino)acetonitrile | nih.gov |

| CAS Number | 36271-19-9 | nih.gov |

| Molecular Formula | C₁₅H₁₄N₂ | nih.gov |

| Molecular Weight | 222.28 g/mol | nih.gov |

| InChI Key | GNBSIDZPFKKPIP-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | C1=CC=C(C=C1)CN(CC#N)C2=CC=CC=C2 | nih.gov |

| Density | 1.122 g/cm³ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(N-benzylanilino)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c16-11-12-17(15-9-5-2-6-10-15)13-14-7-3-1-4-8-14/h1-10H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBSIDZPFKKPIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189815 | |

| Record name | (Benzylphenylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36271-19-9 | |

| Record name | 2-[Phenyl(phenylmethyl)amino]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36271-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Benzylphenylamino)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036271199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Benzylphenylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (benzylphenylamino)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (BENZYLPHENYLAMINO)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C34Z22DNT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Benzylphenylamino Acetonitrile

Classical and Foundational Approaches to (Benzylphenylamino)acetonitrile Synthesis

The cornerstone of α-aminonitrile synthesis is the Strecker reaction, first reported in 1850. mdpi.com This classical one-pot, three-component reaction traditionally involves the condensation of an aldehyde or ketone, an amine, and a cyanide source, such as hydrogen cyanide (HCN) or its salts. mdpi.comresearchgate.netresearchgate.net In the context of this compound, this would involve the reaction of benzaldehyde (B42025), N-benzylaniline, and a cyanide source. The initial step is the formation of an imine from the aldehyde and amine, which is then attacked by the cyanide ion to yield the α-aminonitrile. mdpi.com While foundational, the classical Strecker synthesis often requires harsh conditions and the use of highly toxic reagents like HCN.

Over the years, modifications to the classical Strecker reaction have been developed to improve safety and efficiency. One significant adaptation is the use of trimethylsilyl (B98337) cyanide (TMSCN) as a cyanide source, which is generally safer to handle than HCN. researchgate.netorganic-chemistry.org The reaction can be catalyzed by various Lewis acids or even performed under solvent-free conditions to enhance yields and reaction rates. organic-chemistry.org

Modern Synthetic Strategies for Enhanced Efficiency and Selectivity

Modern synthetic chemistry has introduced a variety of techniques to produce α-aminonitriles like this compound with greater efficiency, selectivity, and under milder conditions. These strategies often build upon the principles of classical methods but employ advanced catalysts and reaction conditions.

Condensation Reactions in the Formation of this compound

Condensation reactions remain a central strategy for the synthesis of this compound. These reactions typically involve the formation of a carbon-nitrogen double bond (imine) followed by the addition of a cyanide nucleophile. The one-pot, three-component Strecker-type reaction is a prime example of a condensation-based approach. mdpi.comresearchgate.net

In a typical modern synthesis, benzaldehyde, N-benzylaniline, and a cyanide source like TMSCN are reacted in the presence of a catalyst. organic-chemistry.org Various catalysts can be employed to facilitate this transformation, including indium(III) chloride in water, which provides an environmentally benign route to α-aminonitriles. researchgate.net The reaction proceeds through the in-situ formation of the corresponding iminium ion, which is then readily attacked by the cyanide. The use of acetonitrile (B52724) as a solvent is common in these reactions. ntnu.noresearchgate.net

The condensation of phenylacetonitrile (B145931) derivatives with other molecules is another related approach. For instance, the condensation of acrylonitrile (B1666552) with aryl acetonitriles has been used to construct complex cyclic structures, demonstrating the versatility of nitrile-containing compounds in condensation chemistry. rsc.orgscispace.com

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution offers an alternative route to this compound. This approach typically involves the reaction of a suitable amine with a haloacetonitrile or a related substrate where a leaving group is displaced by the amine.

A common strategy involves the reaction of N-benzylaniline with a compound like chloroacetonitrile. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen and displacing it to form the new carbon-nitrogen bond. The efficiency of this SN2-type reaction can be influenced by the solvent and the nature of the leaving group. Studies on the aminolysis of related compounds, such as phenacyl benzenesulfonates with anilines and benzylamines, have been conducted in acetonitrile and methanol (B129727) to understand the mechanistic details of such nucleophilic substitutions. rsc.orgkoreascience.kr

Another variation involves the Finkelstein reaction, where a less reactive alkyl chloride is converted to a more reactive alkyl iodide in situ, which then reacts with a nucleophile. youtube.com While not directly applied to this compound in the provided context, this principle can be adapted for the synthesis of related nitriles.

Metal-Catalyzed Synthetic Protocols

The use of metal catalysts has revolutionized the synthesis of α-aminonitriles, offering milder reaction conditions, higher yields, and improved selectivity. mdpi.com

A variety of transition metals, including ruthenium, copper, and palladium, have been shown to catalyze the formation of α-aminonitriles. mdpi.comorganic-chemistry.org These catalysts can activate the reactants in several ways. For instance, a palladium Lewis acid catalyst can be used in a one-pot, three-component Strecker reaction of aldehydes, amines, and TMSCN to afford α-aminonitriles in good yields at room temperature. organic-chemistry.org Ruthenium(III) chloride has been employed for the oxidative cyanation of tertiary amines to produce α-aminonitriles. organic-chemistry.org

Iron catalysts have gained significant attention due to their low cost, low toxicity, and environmental friendliness. Iron complexes can effectively catalyze Strecker-type reactions. For example, Fe(Cp)2PF6 has been used as a catalyst for the synthesis of α-aminonitriles from ketones and aldehydes in very short reaction times and with excellent yields under solvent-free conditions. researchgate.net

Iron can also be involved in reductive processes that lead to the formation of aminonitriles. Research has explored the compatibility of iron(II) in the reduction of nitrite (B80452) to ammonia (B1221849), which can then participate in a Strecker synthesis. nih.gov This suggests the possibility of integrated one-pot processes where the amine component is generated in situ. Furthermore, iron-catalyzed sequential reactions of secondary amines with primary alcohols and TMSCN have been developed to produce α-aminonitriles under mild conditions. researchgate.net Goethite, an iron oxyhydroxide, has also been utilized as a catalyst for the C-H activation of N-methylanilines to generate α-aminonitriles, using oxygen from the air as a co-oxidant. researchgate.net

Stereoselective Synthesis of this compound

The structure of this compound possesses a chiral center at the carbon atom bonded to the cyano and amino groups. Consequently, the development of stereoselective synthetic methods to produce enantiomerically enriched forms is of significant interest. Asymmetric variations of the Strecker reaction are the primary approach to achieving this. numberanalytics.com

The asymmetric Strecker reaction can be facilitated by using chiral auxiliaries or chiral catalysts. numberanalytics.comnih.gov One established method involves the use of a chiral amine, such as (S)-1-(4-methoxyphenyl)ethylamine, which reacts with an aldehyde and a cyanide source. nih.gov This approach leads to the formation of diastereomeric α-aminonitriles. For the synthesis of (S)-(benzylphenylamino)acetonitrile, reacting benzaldehyde with a chiral amine and sodium cyanide can produce a highly crystalline (S,S)-α-aminonitrile, which can then be isolated in diastereomerically pure form. nih.gov Subsequent cleavage of the chiral auxiliary yields the desired enantiopure product. nih.gov

Alternatively, chiral catalysts can be employed to induce enantioselectivity. numberanalytics.com Research has demonstrated that metal complexes, such as those involving Salen ligands with Vanadium(V), can catalyze the asymmetric addition of trimethylsilyl cyanide (TMSCN) to the imine formed from benzaldehyde and an amine. dur.ac.uk This catalytic approach has been optimized to produce aminonitriles with high enantiomeric excess (e.e.), achieving up to 80% e.e. at -30°C. dur.ac.uk Other research has explored bifunctional catalysts that incorporate both a hydrogen-bond donor and a Brønsted base to activate the imine and the cyanide source, respectively, enhancing both reactivity and enantioselectivity. researchgate.net

Recent advancements have also focused on organocatalysis for asymmetric Strecker reactions. Chiral thiourea (B124793) derivatives and chiral phosphoric acids have emerged as effective catalysts. researchgate.netmdpi.com For instance, quinine-derived thiourea catalysts grafted onto a solid support like SBA-15 have been used for the asymmetric Strecker reaction of ketimines, achieving high yields and enantioselectivity. researchgate.net These catalysts facilitate the enantioselective addition of the cyanide source to the imine intermediate through a network of hydrogen bonds that create a chiral environment around the reacting species. mdpi.com

A novel approach involves using the crystalline chirality of an achiral imine to direct the stereochemical outcome. In a remarkable example, an achiral imine crystallized into enantiomorphic crystals, which, upon exposure to hydrogen cyanide (HCN) vapor, yielded the corresponding aminonitrile with over 99% e.e. rsc.org This method highlights the potential for solid-state reactions to achieve high levels of stereocontrol. rsc.org

Table 1: Examples of Stereoselective Synthesis Strategies

| Chiral Source | Reactants | Cyanide Source | Catalyst/Auxiliary | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Chiral Auxiliary | Aryl-aldehydes, (S)-1-(4-methoxyphenyl)ethylamine | Sodium Cyanide | (S)-1-(4-methoxyphenyl)ethylamine | High Diastereoselectivity |

| Chiral Catalyst | Benzaldehyde, Benzylamine (B48309) | Trimethylsilyl Cyanide | Salen V(V) complex | 80% |

| Organocatalyst | N-Boc Ketimines | Not Specified | Quinine thiourea on SBA-15 | up to 93% |

| Crystal Chirality | Achiral Imine | Hydrogen Cyanide | Spontaneous Chiral Crystallization | >99% |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com For the synthesis of this compound and other α-aminonitriles, this has led to innovations in solvent choice and catalyst design. numberanalytics.comnih.gov

A significant advancement in the green synthesis of α-aminonitriles is the move towards solvent-free conditions or the use of environmentally benign solvents like water. Performing the three-component Strecker reaction without any solvent is not only economically advantageous but also simplifies product isolation and reduces waste. derpharmachemica.comorganic-chemistry.org Researchers have successfully synthesized α-aminonitriles in almost quantitative yields by reacting aldehydes, amines, and trimethylsilyl cyanide in the absence of a solvent. organic-chemistry.org

Water, as a solvent, offers a safe, non-toxic, and inexpensive medium for organic reactions. The use of indium powder as a catalyst has enabled the efficient one-pot synthesis of α-aminonitriles from various aldehydes and amines in water. researchgate.netnih.gov Another approach utilizes β-cyclodextrin as a catalyst in water, which facilitates the Strecker reaction through its hydrophobic inner cavity, leading to excellent yields. organic-chemistry.org

The development of recoverable and reusable catalysts is a cornerstone of green chemistry. researchgate.net For the synthesis of this compound, several heterogeneous catalysts have been developed that can be easily separated from the reaction mixture and reused, minimizing waste and cost.

Examples of such catalysts include:

EPZG (FeCl₃ supported on clay): This catalyst has been used for the solvent-free synthesis of α-aminonitriles at room temperature, with the catalyst being efficiently recycled up to five times without significant loss of activity. derpharmachemica.com

Nano copper ferrite (B1171679) (CuFe₂O₄): This magnetic nanocatalyst allows for easy recovery and has shown high efficiency in the one-pot synthesis of α-aminonitriles under green conditions. researchgate.net

Gold nanoparticles on porous silica (B1680970) (Au@pSiO₂): These nanostructured catalysts have demonstrated high efficiency and recyclability in the Strecker synthesis under solvent-free conditions at room temperature. tandfonline.com

Modified Montmorillonite (MMT): This clay-based catalyst has also been employed for solvent-free, catalytic three-component Strecker reactions. researchgate.net

These catalytic systems not only promote sustainability but also often lead to milder reaction conditions and shorter reaction times. researchgate.nettandfonline.com

Table 2: Green Catalysts for α-Aminonitrile Synthesis

| Catalyst | Reaction Conditions | Key Advantages |

|---|---|---|

| Indium powder | In water | Environmentally benign, high yields |

| EPZG (FeCl₃ on clay) | Solvent-free, room temp. | Recyclable, simple work-up |

| Nano copper ferrite | Room temp. | Magnetically separable, reusable |

| Au@pSiO₂ | Solvent-free, room temp. | High efficiency, recyclable, stable |

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. vaia.com Key parameters that influence the outcome of the Strecker reaction include temperature, the choice of cyanide source, and catalyst loading. numberanalytics.comvaia.com

The choice of cyanide source—such as hydrogen cyanide (HCN), sodium cyanide (NaCN), or trimethylsilyl cyanide (TMSCN)—significantly affects the reaction rate and yield. numberanalytics.com TMSCN is often favored in modern synthesis due to its better solubility in organic solvents and milder reaction conditions compared to alkali metal cyanides, which often require acidic conditions. researchgate.net Safer, non-toxic cyanide sources are also being explored, such as using α-amino acids or hexacyanoferrate, which can release cyanide in a controlled manner. rsc.org

Strategies to enhance yield often involve driving the equilibrium towards the product. For the imine formation step, which is reversible and produces water, the use of a dehydrating agent can shift the equilibrium to favor the imine, thereby improving the final product yield. masterorganicchemistry.com In catalytic systems, optimizing the catalyst loading is essential. For example, in syntheses using EPZG, catalyst amounts are optimized to ensure high yields (90-91%) in short reaction times (18-45 minutes). derpharmachemica.com Similarly, continuous flow processes are an emerging trend, offering enhanced efficiency, safety, and scalability by allowing precise control over reaction parameters. numberanalytics.com

Chemical Reactivity and Mechanistic Investigations of Benzylphenylamino Acetonitrile

Reactivity of the Nitrile Functional Group in (Benzylphenylamino)acetonitrile

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for hydrolysis, nucleophilic additions, and reduction reactions.

Hydrolysis Pathways of the Acetonitrile (B52724) Moiety

The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can proceed under either acidic or basic conditions. The reaction typically involves the initial formation of an amide intermediate, which is then further hydrolyzed.

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A subsequent attack by water leads to the formation of an imidic acid intermediate. This intermediate then tautomerizes to the more stable amide, 2-(benzylphenylamino)acetamide. Prolonged reaction under hydrolytic conditions will convert the amide to (benzylphenylamino)acetic acid and ammonia (B1221849).

In a basic medium, the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting imidic acid anion is protonated by water to give the imidic acid, which, as in the acidic pathway, tautomerizes to the amide. Further hydrolysis of the amide yields the carboxylate salt of (benzylphenylamino)acetic acid. umich.eduresearchgate.netarkat-usa.org Studies on the hydrolysis of related N,N-disubstituted amides and nitriles have shown that reaction conditions can be tailored to selectively yield either the amide or the final carboxylic acid. umich.eduresearchgate.netarkat-usa.org For instance, mild, non-aqueous basic conditions have been developed that can selectively convert nitriles to primary amides. arkat-usa.org

Table 1: Representative Conditions for Hydrolysis of Nitrile Compounds

| Substrate Analogue | Reagents and Conditions | Product | Yield (%) |

| Benzonitrile | NaOH, Methanol (B129727)/Dioxane, Reflux, 4-5 h | Benzamide | - |

| Pyrazinecarbonitrile | NaOH, Methanol/DCM, Reflux, 3 h | Pyrazinecarboxamide | ~30% |

| N-Acyl Amino Acid Amides | Trifluoroacetic acid/water, RT | N-Acyl Amino Acid | Variable |

Data sourced from studies on analogous nitrile and amide hydrolyses. arkat-usa.orgiu.edu

Nucleophilic Additions to the Nitrile Carbon

The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon nucleophiles, such as those derived from organometallic reagents like Grignard or organolithium reagents. masterorganicchemistry.comorganic-chemistry.org The addition of a Grignard reagent (R-MgX) to this compound would result in the formation of an intermediate imine magnesium salt. Subsequent acidic workup hydrolyzes this imine to produce a ketone. masterorganicchemistry.com

This reaction provides a powerful method for carbon-carbon bond formation, allowing for the synthesis of a variety of ketones. The choice of the Grignard reagent determines the nature of the R group introduced. For example, reaction with methylmagnesium bromide would yield 1-(benzylphenylamino)propan-2-one after hydrolysis. The reaction is typically carried out in an anhydrous ether solvent, and the intermediate imine is stable until aqueous acid is introduced. masterorganicchemistry.com

Table 2: Illustrative Nucleophilic Addition Reactions to Nitriles

This table shows typical outcomes for Grignard reactions with nitriles, providing a model for the expected reactivity of this compound.

| Nitrile Substrate | Grignard Reagent | Conditions | Final Product (after hydrolysis) |

| Benzonitrile | n-Butylmagnesium bromide | Ether, Room Temperature | 1-Phenylpentan-1-one |

| Acetonitrile | Phenylmagnesium bromide | Ether, then H₃O⁺ | Acetophenone |

| 4-Amino-5-cyano-2-methylpyrimidine | Methylmagnesium bromide | 40 °C, then NH₄Cl | 4-Amino-5-acetyl-2-methylpyrimidine |

Data extrapolated from general Grignard reaction principles and specific studies. masterorganicchemistry.comnih.gov

Reduction Reactions of the Nitrile Group

The nitrile group can be completely reduced to a primary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the nitrile carbon. chemistrysteps.com

The first hydride addition breaks one of the pi bonds of the nitrile, forming an intermediate imine anion, which is stabilized by complexation with aluminum. A second hydride addition breaks the remaining pi bond, leading to a dianion intermediate. masterorganicchemistry.com An aqueous or acidic workup then protonates the nitrogen atom to yield the final primary amine. In the case of this compound, this reduction would produce N¹-benzyl-N¹-phenylethane-1,2-diamine. This reaction is a highly efficient method for synthesizing diamines from amino nitriles.

Table 3: Conditions for the Reduction of Nitriles to Primary Amines

This table provides examples of nitrile reductions, indicating the expected reagents and outcomes for this compound.

| Substrate | Reducing Agent | Solvent | Conditions | Product |

| General Nitrile (R-C≡N) | 1. LiAlH₄ 2. H₂O | Diethyl ether or THF | Reflux, then aqueous workup | Primary Amine (R-CH₂NH₂) |

| Benzonitrile | LiAlH₄ | Ether | - | Benzylamine (B48309) |

| Adiponitrile | LiAlH₄ | Ether | - | Hexamethylenediamine |

Information based on established protocols for nitrile reduction. chemistrysteps.commasterorganicchemistry.comlibretexts.org

Reactivity of the Amine Functional Group

The tertiary amine in this compound, the N-benzylphenylamino group, also possesses distinct reactivity, primarily characterized by its nucleophilicity.

Nucleophilic Characteristics and Reactions of the N-Benzylphenylamino Group

As a tertiary amine, the nitrogen atom in the N-benzylphenylamino group has a lone pair of electrons, making it a nucleophile and a base. However, its nucleophilicity is modulated by both steric and electronic factors. The presence of three bulky groups (benzyl, phenyl, and cyanomethyl) sterically hinders the nitrogen atom, potentially slowing its reaction with electrophiles.

Alkylation and Acylation Reactions of the Amine

Tertiary amines undergo alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. The reaction of this compound with an alkylating agent, such as methyl iodide, would lead to the formation of the corresponding quaternary ammonium salt, (cyanomethyl)(methyl)(phenyl)(benzyl)ammonium iodide. This is a standard Sₙ2 reaction where the amine nitrogen acts as the nucleophile. researchgate.netgoogle.com

Acylation of tertiary amines with acyl chlorides is generally not a productive pathway for forming a stable product, as there is no proton on the nitrogen to be lost after the initial addition. simply.science The initial product would be a highly reactive N-acylammonium ion. While these intermediates are typically unstable, they can sometimes be involved in subsequent reactions, such as the dealkylation of the amine, particularly with reactive benzyl (B1604629) or allyl groups. youtube.com However, direct, stable amide formation from a tertiary amine and an acyl chloride does not occur. simply.sciencechemguide.co.uk

Reactivity of the Aromatic Moieties (Benzyl and Phenyl Groups)

The presence of two aromatic rings, a phenyl group and a benzyl group, attached to the same nitrogen atom, imparts a rich and complex reactivity profile to this compound. The electronic interplay between these groups and the aminonitrile moiety dictates the course of various chemical transformations.

Electrophilic Aromatic Substitution Studies on the Phenyl Ring

The phenyl group in this compound is directly attached to a nitrogen atom, which is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. The lone pair of electrons on the nitrogen can be delocalized into the phenyl ring, increasing its electron density and making it highly susceptible to attack by electrophiles. This activation is directed primarily to the ortho and para positions of the phenyl ring.

However, the high reactivity of arylamines such as N-benzylaniline, the parent amine of this compound, can lead to challenges in controlling EAS reactions. Polysubstitution is a common issue, where multiple electrophiles add to the activated ring. For instance, bromination of highly activated anilines can proceed rapidly even without a catalyst, leading to the substitution of all available ortho and para positions.

Furthermore, the basic nature of the amino group presents a significant complication in Friedel-Crafts reactions. The Lewis acid catalysts, such as aluminum chloride (AlCl₃), required for these reactions can form a complex with the nitrogen atom. This deactivates the ring towards electrophilic attack by forming a positively charged ammonium species, which is strongly deactivating and meta-directing.

To circumvent these issues, a common strategy involves the protection of the amino group as an amide. Acylation of the nitrogen atom reduces its activating influence as the lone pair is delocalized into the adjacent carbonyl group. This moderation of reactivity allows for more controlled monosubstitution of the aromatic ring. Subsequent hydrolysis of the amide group can then regenerate the amine functionality. While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the general principles governing the reactivity of N,N-disubstituted anilines provide a strong predictive framework for its behavior.

Reactions Involving the Benzyl Methylene (B1212753) Group

The methylene group (—CH₂—) of the benzyl substituent is a site of significant reactivity. Its position adjacent to the phenyl ring allows for the stabilization of radical or cationic intermediates through resonance, making it susceptible to a variety of transformations.

Oxidative cleavage of the benzyl group is a notable reaction. Strong oxidizing agents can be employed to cleave the C-N bond, often leading to the formation of the corresponding N-phenylacetamide or other N-debenzylated products. For instance, methods have been developed for the oxidative debenzylation of N-benzyl amides and O-benzyl ethers using reagents like alkali metal bromides in the presence of an oxidant. This suggests that the benzyl group in this compound could be similarly targeted for removal or transformation under oxidative conditions.

Formation and Reactivity of Transient Intermediates

The aminonitrile functionality is a key feature of this compound, enabling the formation of and participation in reactions involving various transient intermediates.

Generation and Reactivity of N-Benzyl Nitrilium Ions

The loss of the cyanide ion from an α-aminonitrile can lead to the formation of a nitrilium ion. In the case of this compound, this would generate an N-benzyl-N-phenylnitrilium ion. These are highly reactive electrophilic species. The generation of such ions can be facilitated by the use of Lewis acids or under specific reaction conditions that promote the departure of the cyanide group.

Once formed, N-benzyl nitrilium ions are susceptible to attack by a variety of nucleophiles. For example, in the presence of water, they can be hydrolyzed to form the corresponding N-benzyl-N-phenylacetamide. This reactivity highlights the role of the aminonitrile as a masked amide.

Role of this compound in Strecker Reaction Intermediates

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids, proceeding through an α-aminonitrile intermediate. The reaction typically involves the one-pot, three-component condensation of an aldehyde, an amine, and a source of cyanide.

In the context of synthesizing N-benzyl-N-phenylglycine, this compound would be the key intermediate. The synthesis would commence with the reaction of benzaldehyde (B42025) and N-benzylaniline to form an iminium ion. Subsequent nucleophilic attack by a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or hydrogen cyanide (HCN), on the iminium carbon would yield this compound.

The following table outlines the general steps for the synthesis of N-benzyl-N-phenylglycine via a Strecker reaction, highlighting the role of this compound.

| Step | Reactants | Intermediate/Product | General Conditions |

| 1 | Benzaldehyde, N-Benzylaniline | N-Benzyl-N-phenyliminium ion | Mildly acidic or Lewis acidic |

| 2 | N-Benzyl-N-phenyliminium ion, Cyanide source (e.g., TMSCN) | This compound | Various, often at room temperature |

| 3 | This compound | N-Benzyl-N-phenylglycine | Acidic or basic hydrolysis |

Comprehensive Mechanistic Elucidation of this compound Transformations

A comprehensive mechanistic understanding of the transformations of this compound requires consideration of the interplay between its different functional groups. The reactivity of the molecule is a composite of the behaviors of the N,N-disubstituted aniline (B41778) moiety, the benzylic position, and the aminonitrile group.

For instance, in a reaction involving both an electrophilic attack on the phenyl ring and a transformation at the nitrile, the sequence of events and the reaction conditions would be critical. The electron-donating nature of the N-benzylamino group would influence the reactivity of the nitrile, and conversely, the electron-withdrawing nature of the nitrile group would have a deactivating effect on the aromatic rings, albeit a weaker one compared to more potent deactivating groups.

Mechanistic studies would likely involve the trapping of proposed intermediates, such as the N-benzyl nitrilium ion, and the use of isotopic labeling to trace the pathways of atoms during a reaction. Kinetic studies would also be invaluable in determining the rate-limiting steps of various transformations and in constructing a detailed energy profile for the reaction pathways. While a complete, unified mechanistic picture for all possible reactions of this compound is not available in a single source, the principles of physical organic chemistry allow for the rationalization and prediction of its behavior in a wide range of chemical environments.

Kinetic and Thermodynamic Aspects of Reactions

The reactivity of α-aminonitriles is often discussed in the context of their formation via the Strecker reaction and their subsequent hydrolysis to α-amino acids. wikipedia.orgmdpi.comacs.org The stability and reaction kinetics of N,N-disubstituted α-aminonitriles like this compound are influenced by several factors, including steric hindrance from the bulky benzyl and phenyl groups and the electronic effects of these substituents.

One of the key reactions of α-aminonitriles is their hydrolysis to the corresponding α-amino acid. This reaction typically proceeds under acidic or basic conditions. wikipedia.org The general mechanism for the acid-catalyzed hydrolysis of a nitrile involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. wikipedia.orgmasterorganicchemistry.com For N,N-disubstituted α-aminonitriles, this would lead to the formation of an α-(N,N-disubstituted) amino acid. The kinetics of this hydrolysis can be influenced by the pH of the reaction medium. For instance, in the reaction of related α-aminonitriles with aminothiols, the ring formation is observed to be quicker under basic conditions, while the subsequent hydrolysis step is faster under acidic conditions. nih.gov

The thermodynamic stability of α-aminonitriles is a crucial factor in their reactivity. They are considered as key intermediates in prebiotic chemistry and the synthesis of amino acids. nih.gov Theoretical calculations on related α-aminonitriles suggest that they are more reactive than other types of nitriles. nih.gov This enhanced reactivity is attributed to the influence of the adjacent amino group.

| Reaction Type | Key Parameters | Influencing Factors |

| Acid-Catalyzed Hydrolysis | Rate constant (k), Activation Energy (Ea), Enthalpy of Activation (ΔH‡), Entropy of Activation (ΔS‡) | Acid concentration, Temperature, Steric hindrance from benzyl and phenyl groups, Electronic effects of substituents |

| Base-Catalyzed Hydrolysis | Rate constant (k), Reaction order | Base concentration, Temperature, Solvent polarity |

| Formation (Strecker-type) | Equilibrium constant (Keq), Rate of formation | Concentration of reactants (N-benzylaniline, formaldehyde (B43269) equivalent, cyanide source), Catalyst, Solvent, Temperature |

This table is illustrative and intended to represent the types of data relevant to the reactivity of this compound, based on general principles of α-aminonitrile chemistry.

Postulated Reaction Pathways and Transition State Analysis

The reaction pathways of this compound are centered around its role as an intermediate in the Strecker synthesis of N-substituted amino acids and its subsequent transformations. wikipedia.org

A primary reaction pathway for the formation of this compound is the Strecker reaction, involving the condensation of N-benzylaniline, an aldehyde (such as formaldehyde or its equivalent), and a cyanide source. wikipedia.orgnih.gov The mechanism proceeds through the formation of an iminium ion intermediate. In this case, N-benzylaniline would react with the aldehyde to form an N-benzyl-N-phenyliminium ion. The transition state for this step involves the nucleophilic attack of the amine on the carbonyl group, followed by dehydration. The subsequent step is the nucleophilic attack of the cyanide ion on the electrophilic carbon of the iminium ion. masterorganicchemistry.com This addition is the key bond-forming step that yields the α-aminonitrile. The transition state for this cyanide addition is likely stabilized by the delocalization of the positive charge over the N-benzyl-N-phenylamino system.

The hydrolysis of the nitrile group in this compound to form N-benzyl-N-phenylglycine is another significant reaction pathway. Under acidic conditions, the proposed mechanism involves the initial protonation of the nitrile nitrogen. This increases the electrophilicity of the nitrile carbon, which is then attacked by a water molecule. A series of proton transfers and the subsequent attack of a second water molecule leads to a tetrahedral intermediate which then eliminates ammonia (or in this case, the N,N-disubstituted amine, though less likely) to form a carboxylic acid. wikipedia.org The transition states in this multi-step process would involve various protonated and hydrated intermediates.

Computational studies on related α-aminonitrile reactions, such as their reaction with aminothiols to form heterocycles, suggest that the transition states for cyclization can have relatively low activation energies, indicating that such reactions can be kinetically favorable. nih.gov For this compound, while cyclization reactions are less probable without a suitable internal nucleophile, this highlights the potential for the nitrile group to participate in intramolecular reactions if appropriate functional groups are introduced into the molecule.

Derivatization and Functionalization Strategies of Benzylphenylamino Acetonitrile

Synthesis of Structurally Diverse Derivatives via Functional Group Interconversions

The chemical architecture of (benzylphenylamino)acetonitrile allows for the targeted modification of its core functional groups—the nitrile and the tertiary amine—leading to a variety of derivatives. These transformations are crucial for generating compound libraries for various applications, including medicinal chemistry and materials science.

The nitrile group is a gateway to several other important functional groups. Hydrolysis of the nitrile can be controlled to yield either the corresponding amide, (benzylphenylamino)acetamide, or the carboxylic acid, (benzylphenylamino)acetic acid. Mild hydrolysis conditions, such as using a sodium hydroxide (B78521) solution with careful monitoring, can favor the formation of the amide. commonorganicchemistry.com More vigorous acidic or basic hydrolysis will lead to the carboxylic acid. lumenlearning.com For example, heating with aqueous acid is a common method for converting nitriles to carboxylic acids. lumenlearning.com

Furthermore, the nitrile group can be reduced to a primary amine, yielding N-benzyl-N-phenylethane-1,2-diamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent, followed by an aqueous workup. nih.gov Catalytic hydrogenation, for instance, using hydrogen gas with a palladium catalyst, also serves as an effective method for this reduction. researchgate.netresearchgate.net

Transformations of this compound to Other Chemical Classes

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, a class of molecules with significant importance in pharmaceuticals and materials. ekb.egresearchgate.net

The nitrile functionality is particularly useful in the construction of nitrogen-containing heterocycles. For example, in the presence of an azide (B81097) source, such as sodium azide, and a Lewis or Brønsted acid catalyst, the nitrile group can undergo a [3+2] cycloaddition reaction to form tetrazoles . youtube.comresearchgate.net This reaction provides a direct route to 1,5-disubstituted tetrazoles, where one of the substituents is the (benzyl)(phenyl)aminomethyl group. The reaction of nitriles with sodium azide in water, catalyzed by zinc salts, is a well-established and safe method for tetrazole synthesis. organic-chemistry.org

Another important class of heterocycles accessible from nitrile precursors are thiadiazoles . The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved through multi-step sequences often involving the conversion of the nitrile to a thioamide intermediate, which can then be cyclized with appropriate reagents. arabjchem.orgnih.govnih.gov For example, reaction of a related nitrile with hydrogen sulfide (B99878) can form the thioamide, which can then react with a variety of electrophiles to close the thiadiazole ring.

The intramolecular version of the Thorpe reaction, the Thorpe-Ziegler reaction , offers a pathway to cyclic ketones. researchgate.net If a second nitrile group is introduced into the this compound molecule at an appropriate position, base-catalyzed intramolecular cyclization can occur, followed by hydrolysis of the resulting enamine to yield a cyclic ketone. This strategy is a powerful tool for the synthesis of carbo- and heterocyclic ring systems.

Exploration of Structure-Reactivity Relationships within this compound Derivatives

The reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. Understanding these structure-reactivity relationships is crucial for designing synthetic routes and for predicting the chemical behavior of novel analogs.

The nucleophilicity of the tertiary amine is influenced by the electronic nature of the phenyl and benzyl (B1604629) groups. Electron-donating substituents on these aromatic rings would be expected to increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity in reactions such as alkylation and acylation. Conversely, electron-withdrawing groups would decrease its nucleophilicity.

The reactivity of the nitrile group is also subject to electronic effects. The electrophilicity of the nitrile carbon can be modulated by substituents on the aromatic rings. Electron-withdrawing groups would enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack in reactions like hydrolysis, reduction, and cycloadditions.

In the context of forming heterocyclic rings, the steric and electronic properties of substituents on the this compound scaffold can significantly impact reaction rates and regioselectivity. For instance, in the synthesis of substituted tetrazoles, the electronic nature of the substituent on the nitrile can influence the rate of the cycloaddition reaction.

A summary of the key functional group interconversions and transformations of this compound is presented in the table below.

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | Alkyl halide, Base (e.g., K2CO3) | N-Alkyl-(benzylphenylamino)acetonitrile | N-Alkylation |

| This compound | Acyl chloride/anhydride, Base | N-Acyl-(benzylphenylamino)acetonitrile | N-Acylation |

| This compound | H2O, H+ or OH- (mild) | (Benzylphenylamino)acetamide | Nitrile Hydrolysis (to Amide) |

| This compound | H2O, H+ or OH- (strong) | (Benzylphenylamino)acetic acid | Nitrile Hydrolysis (to Carboxylic Acid) |

| This compound | 1. LiAlH4, 2. H2O | N-Benzyl-N-phenylethane-1,2-diamine | Nitrile Reduction |

| This compound | H2, Pd/C | N-Benzyl-N-phenylethane-1,2-diamine | Catalytic Hydrogenation |

| This compound | NaN3, ZnBr2 | 5-((Benzyl(phenyl)amino)methyl)-1H-tetrazole | Tetrazole Synthesis |

Applications of Benzylphenylamino Acetonitrile in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecular Architectures

(Benzylphenylamino)acetonitrile serves as a fundamental structural unit in the assembly of intricate molecular frameworks. rsc.org Its bifunctional nature, possessing both a nucleophilic amine and a nitrile group, allows for a diverse range of chemical manipulations, making it an invaluable precursor for various classes of organic compounds.

Precursor for α-Amino Acid Derivatives, particularly via Strecker Reaction Applications

The Strecker synthesis, a classic and enduring method for the preparation of amino acids, provides a prime example of the utility of α-aminonitriles like this compound. chemmethod.comwikipedia.orgbohrium.com This three-component reaction typically involves an aldehyde or ketone, ammonia (B1221849) or an amine, and a cyanide source to generate an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. chemmethod.comwikipedia.orgbohrium.com

In this context, this compound can be envisioned as a pre-formed α-aminonitrile, where the benzyl (B1604629) and phenyl groups on the nitrogen atom offer steric and electronic influence on subsequent reactions. The hydrolysis of the nitrile group in this compound would lead to the formation of N-benzyl-N-phenylglycine, a non-proteinogenic α-amino acid derivative. The general mechanism of the Strecker synthesis involves the formation of an imine from an aldehyde and an amine, followed by the nucleophilic attack of a cyanide ion to form the α-aminonitrile. bohrium.com The subsequent hydrolysis of the nitrile furnishes the carboxylic acid functionality of the amino acid. bohrium.com The use of pre-formed α-aminonitriles like this compound can streamline this process, offering a direct route to N-substituted amino acid derivatives. rsc.org

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The structural framework of this compound is well-suited for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent motifs in pharmaceuticals and natural products. nih.govnih.gov The inherent reactivity of the amine and nitrile functionalities allows for intramolecular cyclization reactions to form rings of varying sizes.

For instance, the alkylation of α-aminonitriles, followed by reductive cyclization, is a known strategy for the synthesis of saturated nitrogen heterocycles like piperidines and pyrrolidines. unb.ca While specific examples detailing the use of this compound are not extensively documented in readily available literature, the general principle involves the deprotonation of the carbon α to the nitrile group, followed by reaction with a dihaloalkane or a similar electrophile to introduce a carbon chain. Subsequent reduction of the nitrile and intramolecular cyclization would then yield the desired heterocyclic ring system. The benzyl and phenyl substituents on the nitrogen atom would influence the stereochemical outcome of such reactions and the properties of the resulting heterocyclic products.

Integration into Multicomponent Reaction Schemes for Molecular Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity. rsc.org The structure of this compound makes it an interesting candidate for participation in such reactions. Its nucleophilic amine can react with carbonyl compounds to form iminium ions in situ, which can then be intercepted by other nucleophiles present in the reaction mixture. The nitrile group can also participate in cycloaddition reactions or be transformed into other functional groups under the reaction conditions, further increasing the complexity of the final product.

While specific MCRs explicitly employing this compound are not widely reported, its potential as a building block in the design of novel MCRs is significant. The ability to introduce both an N-benzyl-N-phenylamino moiety and a one-carbon unit (from the acetonitrile (B52724) carbon) in a single step makes it a valuable synthon for the rapid construction of complex molecular scaffolds.

Utility in the Construction of Pharmaceutical Scaffolds (as a synthetic intermediate)

The synthesis of pharmaceutically active compounds often relies on the construction of specific molecular scaffolds that provide the basic framework for biological activity. rsc.org this compound serves as a valuable intermediate in the synthesis of various pharmaceutical scaffolds. rsc.org Its ability to act as a precursor to both amino acids and heterocyclic systems makes it a versatile starting material for drug discovery and development. For example, quinoline (B57606) and benzodiazepine (B76468) cores are common in many therapeutic agents, and synthetic routes to these structures could potentially involve intermediates derived from this compound.

Contribution to Agrochemical and Dye/Pigment Intermediate Synthesis

Beyond pharmaceuticals, this compound finds application as an intermediate in the synthesis of agrochemicals and dyes. rsc.org In the agrochemical industry, it can be used as a building block for the development of new pesticides and herbicides. rsc.org For instance, the herbicide anilofos (B1665504) contains a chloro-N-isopropylanilino moiety that could conceptually be derived from a related N-substituted aminoacetonitrile. google.comresearchgate.net

In the dye and pigment industry, this compound serves as a precursor for a variety of colorants. rsc.org The aromatic rings within its structure can be functionalized to create extended conjugated systems, which are responsible for the color of organic dyes. The synthesis of azo dyes, for example, often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. unb.caiipseries.org Aniline (B41778) derivatives, which can be conceptually related to the N-phenyl group in this compound, are common starting materials in this process.

Versatility as a Research and Development Tool in Organic Chemistry

The diverse reactivity of this compound makes it a valuable tool for research and development in organic chemistry. rsc.org Its use allows for the exploration of new synthetic methodologies and the creation of novel molecular structures with potentially interesting chemical and biological properties. As a readily available and versatile building block, it enables chemists to construct complex molecules efficiently and to probe structure-activity relationships in various fields of chemical research.

Theoretical and Computational Chemistry Studies of Benzylphenylamino Acetonitrile

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of (benzylphenylamino)acetonitrile is largely dictated by the interplay of the phenyl, benzyl (B1604629), and cyanomethyl groups attached to the central nitrogen atom. Computational methods like Density Functional Theory (DFT) are instrumental in elucidating these properties. A study on the analogous molecule, N-benzylaniline, using DFT with the B3LYP/6-311++G(d,p) basis set, provides significant insights into the electronic environment. researchgate.net

Natural Bond Orbital (NBO) Analysis:

NBO analysis is a powerful tool to understand charge distribution, hybridization, and intramolecular interactions. For a molecule like this compound, the nitrogen atom is expected to have a pyramidal geometry with sp2 hybridization. The lone pair of electrons on the nitrogen atom plays a crucial role in the molecule's reactivity and electronic properties.

Molecular Electrostatic Potential (MEP):

The MEP surface is a valuable tool for identifying the reactive sites of a molecule. For N-benzylaniline, the MEP surface shows a region of negative potential around the nitrogen atom, indicating its nucleophilic character. researchgate.netresearchgate.net In this compound, the presence of the electron-withdrawing cyano group would likely modulate this negative potential, affecting the molecule's reactivity towards electrophiles.

Frontier Molecular Orbitals (HOMO-LUMO):

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. In N-benzylaniline, the HOMO is primarily localized on the aniline (B41778) moiety, while the LUMO is distributed over the benzyl group. researchgate.net The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. For this compound, the cyanomethyl group would likely lower the LUMO energy, potentially reducing the HOMO-LUMO gap and affecting its electronic absorption spectrum.

Table 1: Predicted Electronic Properties of N-Benzylaniline (Analog for this compound)

| Property | Predicted Value/Description | Source |

| Hybridization of Nitrogen | Primarily sp2 with some pyramidal character | researchgate.net |

| Key NBO Interaction | n(N) -> π*(C-C) of the phenyl ring | researchgate.net |

| MEP Negative Potential | Localized on the nitrogen atom | researchgate.netresearchgate.net |

| HOMO-LUMO Gap | Significant, indicating relative stability | researchgate.net |

Conformational Analysis and Energetic Landscapes

The conformational flexibility of this compound is primarily due to the rotation around the C-N bonds. The steric and electronic interactions between the bulky benzyl and phenyl groups, along with the cyanomethyl group, dictate the preferred conformations and the energy barriers between them.

Computational studies on N-benzylaniline have shown that the molecule adopts a conformation where the two phenyl rings are nearly perpendicular to each other. nih.gov This arrangement minimizes steric hindrance. A similar perpendicular arrangement is expected for the benzyl and phenyl groups in this compound.

The potential energy surface (PES) of such molecules can be explored using computational methods to identify stable conformers and transition states. rug.nl For N-benzyl-N-(furan-2-ylmethyl)acetamide, a related tertiary amide, DFT calculations have successfully predicted multiple stable conformations arising from hindered rotation around the N-acyl bond. scielo.brresearchgate.netfigshare.comjaveriana.edu.coscielo.br

For this compound, key rotations would be around the N-C(phenyl), N-C(benzyl), and N-C(cyanomethyl) bonds. The energetic landscape would likely feature several local minima corresponding to different staggered conformations of the substituents around the nitrogen atom. The global minimum would represent the most stable conformation, balancing steric repulsion and favorable electronic interactions.

Table 2: Expected Conformational Features of this compound based on Analogs

| Feature | Predicted Characteristic | Basis from Analog Studies |

| Phenyl-Benzyl Orientation | Nearly perpendicular to minimize steric clash | Crystal structure of N-benzylaniline nih.gov |

| Rotational Barriers | Significant due to steric hindrance | Conformational analysis of N-benzyl-N-(furan-2-ylmethyl)acetamide scielo.brresearchgate.netfigshare.comjaveriana.edu.coscielo.br |

| Potential Energy Surface | Multiple local minima | General principles of conformational analysis and studies on flexible molecules rug.nl |

Computational Modeling of Reaction Pathways and Transition States involving this compound

Computational chemistry is a powerful tool to investigate the mechanisms of chemical reactions, including the formation and reactivity of this compound.

Formation (Strecker Synthesis):

This compound is an α-aminonitrile. The Strecker synthesis is a classic method for preparing such compounds, involving the reaction of an aldehyde (benzaldehyde), an amine (aniline), and a cyanide source. youtube.com Computational studies can model the key steps of this reaction, such as the formation of the imine intermediate and the subsequent nucleophilic attack of the cyanide ion. ncl.ac.ukacs.orgacs.org The modeling of transition states for these steps would provide insights into the reaction kinetics and the factors influencing the reaction rate, especially with sterically demanding substrates like N-benzylaniline.

Reactivity:

The cyanomethyl group in this compound can undergo various transformations. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. Computational modeling can be used to explore the reaction pathways of these transformations, including the determination of activation energies and the structures of intermediates and transition states.

Mechanistic studies on the cyanide-mediated aerobic oxidation of imines to amides suggest the formation of a carbanion of an α-amino nitrile as a key intermediate. nih.gov Similar computational investigations could elucidate the potential reactivity of the carbanion derived from this compound.

Table 3: Potential Reaction Pathways for this compound Amenable to Computational Study

| Reaction Type | Description | Key Computational Insights |

| Strecker Synthesis | Formation from benzaldehyde (B42025), aniline, and cyanide | Transition state analysis of imine formation and cyanide addition ncl.ac.ukacs.orgacs.org |

| Nitrile Hydrolysis | Conversion of the cyano group to a carboxylic acid | Modeling of the reaction mechanism and activation barriers |

| Nitrile Reduction | Conversion of the cyano group to an amine | Investigation of reaction pathways with different reducing agents |

| Carbanion Chemistry | Reactions involving the deprotonated α-carbon | Stability and reactivity of the corresponding carbanion nih.gov |

Prediction and Interpretation of Spectroscopic Data

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for their characterization.

NMR Spectroscopy:

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict 1H and 13C NMR chemical shifts. nih.govchemrxiv.orgnih.govrsc.org For this compound, computational prediction of the NMR spectra would be crucial for its structural confirmation. The chemical shifts of the protons and carbons in the benzyl and phenyl groups would be sensitive to the molecule's conformation and electronic environment. Machine learning models trained on DFT data are also emerging as a rapid and accurate method for predicting NMR spectra. nih.govchemrxiv.orgrsc.org

Infrared (IR) Spectroscopy:

Table 4: Predicted Spectroscopic Data for this compound (Based on General Computational Methods and Analogs)

| Spectroscopy | Predicted Key Features | Computational Method |

| 13C NMR | Distinct signals for the aromatic, benzylic, and cyanomethyl carbons. | GIAO/DFT nih.govchemrxiv.orgnih.govrsc.orgresearchgate.net |

| 1H NMR | Complex multiplets for the aromatic protons and singlets for the benzylic and cyanomethyl protons. | GIAO/DFT nih.govchemrxiv.orgnih.govrsc.org |

| IR Spectroscopy | Characteristic C≡N stretching frequency, C-N stretching, and aromatic C-H bending modes. | DFT-based vibrational analysis researchgate.net |

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation of Benzylphenylamino Acetonitrile and Its Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules in solution. For (benzylphenylamino)acetonitrile, ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

Based on the structure of this compound, the expected approximate chemical shifts in ¹H and ¹³C NMR spectra are summarized below. These values are predictive and can vary based on the solvent and experimental conditions.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H (aromatic) | 7.20-7.50 | Multiplet |

| Benzyl-H (aromatic) | 7.20-7.50 | Multiplet |

| Benzyl-CH₂ | ~4.50 | Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C (aromatic) | 120-145 |

| Benzyl (B1604629) C (aromatic) | 125-140 |

| Benzyl CH₂ | ~50 |

| Methine CH | ~40 |

NMR spectroscopy is invaluable for confirming the structures of derivatives of this compound. The synthesis of new N-substituted 2-aminopyrrole derivatives, for instance, relies on NMR for structural characterization. researchgate.net Any modification to the parent molecule, such as substitution on the aromatic rings or transformation of the nitrile group, would result in predictable changes in the NMR spectrum. For example, the introduction of an electron-donating or electron-withdrawing group on one of the phenyl rings would cause shifts in the signals of the nearby aromatic protons and carbons. Similarly, the conversion of the nitrile group into an amine or a carboxylic acid would lead to the disappearance of the characteristic nitrile carbon signal and the appearance of new signals corresponding to the newly formed functional group.

NMR is a powerful tool for gaining mechanistic insights and for real-time monitoring of chemical reactions. nih.gov For transformations involving this compound, NMR can be used to track the disappearance of starting materials and the appearance of products over time, allowing for the determination of reaction kinetics. nih.gov It can also aid in the detection of transient intermediates, providing crucial evidence for proposed reaction mechanisms. For instance, in the reaction of aminonitriles with aminothiols, NMR spectroscopy has been used to identify the products in the reaction mixture. nih.gov The use of 15N-labeled compounds can be particularly informative for studying nitrogen metabolism and reactions by NMR. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Weight Confirmation of Products

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of this compound and its transformation products, as well as for elucidating their structures through fragmentation analysis. The molecular weight of this compound is 222.29 g/mol , and its mass spectrum would be expected to show a molecular ion peak (M+) at m/z 222.

The fragmentation of N-benzyl compounds in mass spectrometry is often characterized by the formation of a stable benzyl cation (m/z 91). nih.govresearchgate.net For this compound, the following fragmentation pathways are plausible under electron impact (EI) ionization:

Formation of the benzyl cation: Cleavage of the C-N bond between the benzyl group and the nitrogen atom would result in a prominent peak at m/z 91, corresponding to the C₇H₇⁺ ion.

Loss of the nitrile group: A fragment ion at m/z 196 could be observed due to the loss of a cyano radical (·CN).

Cleavage of the N-phenyl bond: This could lead to a fragment corresponding to the [M-C₆H₅]⁺ ion.

The study of nitrile amino acids by tandem mass spectrometry has shown that fragmentation is highly dependent on the alkyl nitrile side chain length, with competing losses of CO₂ versus HCN. nih.gov In the case of this compound, the fragmentation would be influenced by the stability of the resulting carbocations and radical species.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 222 | [M]⁺ (Molecular ion) |

| 196 | [M - CN]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bond Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

For this compound, the key functional groups that would give rise to characteristic vibrational bands are the nitrile group (C≡N), the secondary amine (C-N-C), and the aromatic rings (C=C and C-H).

Nitrile (C≡N) stretch: This group gives rise to a sharp and intense absorption in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. spectroscopyonline.com Aromatic nitriles tend to absorb at slightly lower wavenumbers due to conjugation. spectroscopyonline.com This band is also observable in the Raman spectrum. researchgate.netsemanticscholar.orgnih.gov

Secondary Amine (N-H) vibrations: Since this compound is a tertiary amine, it will not exhibit the characteristic N-H stretching or bending vibrations seen in primary and secondary amines. spectroscopyonline.comorgchemboulder.com

C-N stretch: The C-N stretching vibrations for the aromatic amine would be expected in the 1250-1335 cm⁻¹ region in the IR spectrum. orgchemboulder.com

Aromatic C-H stretch: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C stretch: Aromatic ring stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Expected Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N stretch | IR, Raman | 2220 - 2240 |

| C-N stretch | IR | 1250 - 1335 |

| Aromatic C=C stretch | IR, Raman | 1450 - 1600 |

| Aromatic C-H stretch | IR, Raman | 3000 - 3100 |

X-ray Crystallography for Definitive Solid-State Structural Determination (if applicable)

The applicability of this technique is contingent upon the ability to grow a single crystal of sufficient size and quality. While there are no specific reports on the crystal structure of this compound in the searched literature, studies on related structures, such as N-aryl benzylamines and complexes containing acetonitrile (B52724), demonstrate the utility of this method in establishing stereochemistry and solid-state conformation. nih.govresearchgate.net For instance, the absolute configuration of a chiral C-allyl derivative of an aryl benzylamine (B48309) inhibitor was determined using single crystal X-ray crystallography. nih.gov

Future Research Directions and Emerging Opportunities in Benzylphenylamino Acetonitrile Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of α-aminonitriles, including N,N-disubstituted variants like (benzylphenylamino)acetonitrile, has traditionally been dominated by the Strecker reaction. However, future research will likely focus on developing more efficient, selective, and sustainable synthetic methods. bohrium.commdpi.com

One promising area is the advancement of organocatalysis . Organocatalysts, which are small organic molecules, offer an environmentally benign alternative to metal-based catalysts. bohrium.commdpi.com Research into novel organocatalysts for the asymmetric synthesis of α,α-disubstituted α-amino acids is ongoing and could be adapted for the enantioselective synthesis of this compound. researchgate.net This would be particularly valuable as the chirality at the α-carbon could lead to applications in pharmaceuticals and materials science.

Photoredox catalysis is another emerging field that holds significant potential. rsc.orgnih.govresearchgate.net This technique uses visible light to drive chemical reactions and has been successfully applied to the α-C-H functionalization of amines. researchgate.net Future work could explore the direct cyanation of N-benzyl-N-phenylamine using photoredox catalysis, providing a more direct and atom-economical route to this compound. The development of photocatalytic methods for the synthesis of primary α-aminonitriles suggests that these approaches can be extended to more complex, substituted systems.

Furthermore, the development of novel catalyst systems, such as those based on metal-organic frameworks (MOFs), could offer enhanced reactivity and selectivity. researchgate.net The continuous flow synthesis of related compounds is also being explored and could be applied to the large-scale production of this compound.

| Synthetic Approach | Potential Advantages for this compound | Key Research Focus |

| Organocatalysis | Enantioselective synthesis, metal-free, environmentally benign bohrium.commdpi.com | Development of chiral organocatalysts for N,N-disubstituted α-aminonitriles researchgate.net |

| Photoredox Catalysis | Mild reaction conditions, direct C-H functionalization, high functional group tolerance rsc.orgnih.govresearchgate.net | Direct cyanation of N-benzyl-N-phenylamine, development of novel photosensitizers |

| Novel Catalyst Systems | Enhanced reactivity and selectivity, recyclability researchgate.net | Application of MOFs and other porous materials as catalysts |

| Continuous Flow Synthesis | Scalability, improved safety and efficiency | Adaptation of existing flow protocols to the synthesis of this compound |

Exploration of Expanded Applications in New Chemical Transformations and Materials Science (as a precursor)

The trifunctional nature of this compound, with its reactive nitrile group and the N-benzyl and N-phenyl substituents, makes it a versatile precursor for a wide range of chemical transformations and materials.

In the realm of new chemical transformations , the nitrile group can be readily converted into other functional groups such as amines, amides, carboxylic acids, and tetrazoles. This opens up avenues for the synthesis of novel libraries of compounds with potential biological activity. The N-benzyl group can often be cleaved under hydrogenolysis conditions, providing access to N-phenyl-α-amino acids or their derivatives, which are valuable building blocks in medicinal chemistry. nih.gov

As a precursor in materials science , this compound could be utilized in the synthesis of novel polymers. For instance, the polymerization of aniline (B41778) derivatives has been shown to produce polymers with interesting electronic and optical properties. nih.gov The presence of the benzyl (B1604629) and phenyl groups in this compound could be exploited to create polymers with unique thermal or photoresponsive behaviors. Research into thermo-responsive polymers based on poly[N-(4-vinylbenzyl)-N,N-dialkylamine] suggests that the N-benzylamine moiety can be a key component in designing "smart" materials. researchgate.net Additionally, the nitrile group could be a handle for post-polymerization modification, allowing for the fine-tuning of material properties. The investigation of N,N-dibenzylhydroxylamine as an inhibitor of styrene (B11656) polymerization also points to the potential role of benzylamine (B48309) derivatives in controlling polymerization processes. core.ac.uk

Integration with Emerging Catalytic Systems and Methodologies

The future of this compound chemistry will also be shaped by its integration with cutting-edge catalytic systems. The development of asymmetric catalysis for the synthesis of chiral α,α-disubstituted aminonitriles is a significant area of research. figshare.com Applying these methods to this compound would allow for the controlled synthesis of specific stereoisomers, which is crucial for applications in drug discovery and development.